molecular formula C9H10N6S B2739741 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine CAS No. 866154-08-7

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine

Cat. No.: B2739741
CAS No.: 866154-08-7
M. Wt: 234.28
InChI Key: NXZWRGNUFJZWKV-UHFFFAOYSA-N
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Description

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that contains a tetrazine ring substituted with a methylsulfanyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine typically involves the following steps:

    Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through alkylation reactions using pyridine derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazine ring can be reduced to form dihydrotetrazines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the tetrazine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotetrazines and other reduced derivatives.

    Substitution: Various substituted tetrazine and pyridine derivatives.

Scientific Research Applications

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine can be compared with other similar compounds, such as:

    Tetrazine Derivatives: Compounds with different substituents on the tetrazine ring, which may exhibit varying chemical and biological properties.

    Pyridine Derivatives: Compounds with different substituents on the pyridine ring, which may have different reactivity and applications.

    Methylsulfanyl Compounds: Compounds with the methylsulfanyl group attached to different heterocyclic or aromatic rings, which may show different chemical behavior and biological activity.

Properties

IUPAC Name

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6S/c1-16-9-14-12-8(13-15-9)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZWRGNUFJZWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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